

The Role of **Upadacitinib-d5** in Advancing Drug Metabolism and Metabolite Identification Studies

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Compound of Interest

Compound Name: Upadacitinib-d5

Cat. No.: B15599766

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Application Note

Introduction

Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has emerged as a significant therapeutic agent for various autoimmune and inflammatory diseases.[1][2][3] Understanding its metabolic fate is crucial for optimizing its clinical use and ensuring patient safety.

Upadacitinib-d5, a stable isotope-labeled analog of Upadacitinib, serves as an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] The use of a deuterated internal standard is considered the gold standard in mass spectrometry-based quantification due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of the results.[4][5]

Principle and Advantages of **Upadacitinib-d5** as an Internal Standard

Upadacitinib-d5 is chemically identical to Upadacitinib, with the exception that five hydrogen atoms have been replaced by their heavier isotope, deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (Upadacitinib) and the internal standard (**Upadacitinib-d5**), while their nearly identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization.[4]

The key advantages of using **Upadacitinib-d5** include:

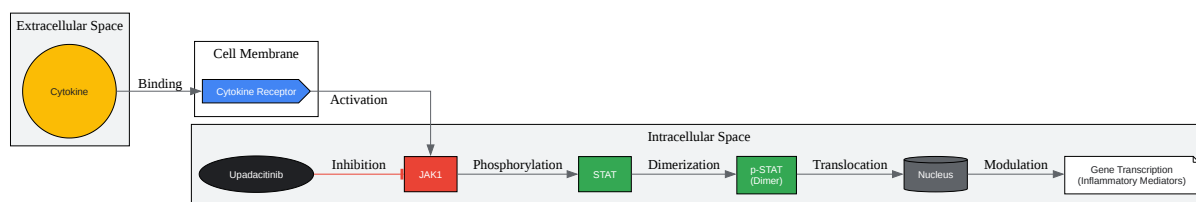
- **Correction for Matrix Effects:** Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4] As **Upadacitinib-d5** co-elutes with Upadacitinib, it experiences the same matrix effects, allowing for accurate normalization of the analytical signal.[4][5]
- **Compensation for Sample Preparation Variability:** Losses of the analyte during sample preparation steps such as protein precipitation or liquid-liquid extraction are accounted for, as the internal standard is subject to the same degree of loss.
- **Improved Accuracy and Precision:** By minimizing the impact of analytical variability, the use of a deuterated internal standard significantly improves the accuracy and precision of quantitative measurements, which is evident in lower coefficients of variation (CV%) and bias.[5]
- **Reliable Quantification in Metabolite Identification Studies:** In studies aimed at identifying and characterizing metabolites of Upadacitinib, accurate quantification of the parent drug is essential to understand the extent of metabolism. **Upadacitinib-d5** ensures this quantification is robust and reliable.

Upadacitinib Metabolism

Upadacitinib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP3A4, with a minor contribution from CYP2D6.[1][7][8][9][10] The main metabolic pathway involves mono-oxidation, followed by glucuronidation.[8] The resulting metabolites are not known to be pharmacologically active.[11][12] Approximately 34% of a dose is excreted as metabolites, while the majority is eliminated as the unchanged parent drug in feces (38%) and urine (24%).[1][11]

Signaling Pathway of Upadacitinib

Upadacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Specifically, it selectively inhibits JAK1, which is involved in the signaling of several pro-inflammatory cytokines. By blocking JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn inhibits the transcription of genes involved in inflammation and immune responses.



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Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Protocol 1: Quantitative Analysis of Upadacitinib in Human Plasma using LC-MS/MS with Upadacitinib-d5 as an Internal Standard

This protocol describes a method for the quantitative analysis of Upadacitinib in human plasma, applicable to pharmacokinetic and therapeutic drug monitoring studies.

1. Materials and Reagents

- Upadacitinib analytical standard
- **Upadacitinib-d5** internal standard (IS)
- Human plasma (K2-EDTA)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade

- Water, ultrapure

- Methanol, LC-MS grade

2. Preparation of Stock and Working Solutions

- Upadacitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Upadacitinib in methanol.
- **Upadacitinib-d5** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Upadacitinib-d5** in methanol.
- Upadacitinib Working Solutions: Serially dilute the stock solution with 50:50 (v/v) ACN:water to prepare calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **Upadacitinib-d5** stock solution with 50:50 (v/v) ACN:water.

3. Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
- Pipette 50 µL of plasma into the appropriate tubes.
- Spike 5 µL of the appropriate Upadacitinib working solution into the calibration and QC tubes. For blank and unknown samples, add 5 µL of 50:50 ACN:water.
- Add 150 µL of the internal standard working solution (in ACN to precipitate proteins) to all tubes except the blank (add 150 µL of ACN without IS to the blank).
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
- Inject 5 µL into the LC-MS/MS system.

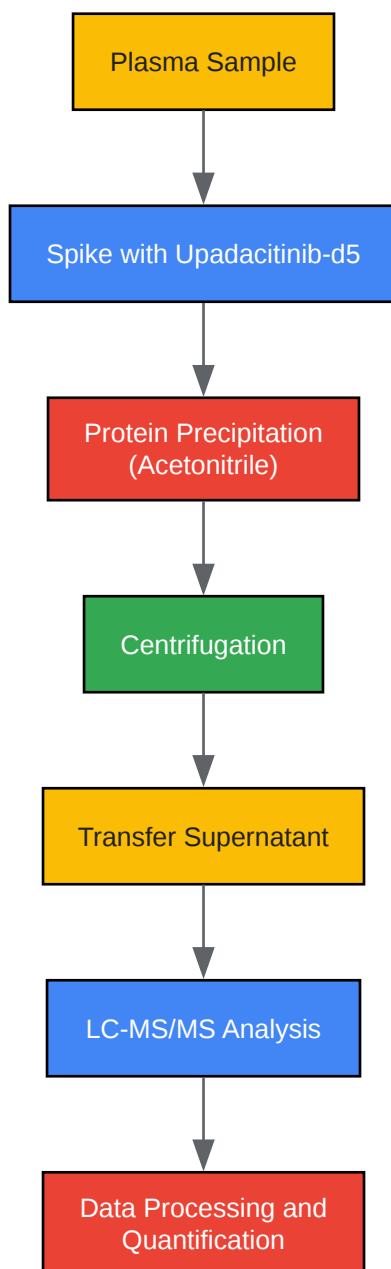
4. LC-MS/MS Conditions

Parameter	Condition
LC System	UPLC System
Column	C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm)[2][13]
Mobile Phase A	0.1% Formic acid in water[2][13]
Mobile Phase B	Acetonitrile[2][13]
Flow Rate	0.4 mL/min[2][13]
Gradient Elution	Start with 5% B, increase to 95% B, hold, and then re-equilibrate.
Column Temperature	40°C
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)[2][14]
MRM Transitions	Upadacitinib: m/z 381 → 256, 213[14] Upadacitinib-d5: m/z 386 → 261 (example, to be optimized)
Source Parameters	Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows).

5. Data Analysis

- Integrate the peak areas for Upadacitinib and **Upadacitinib-d5**.
- Calculate the peak area ratio (Upadacitinib/**Upadacitinib-d5**).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted ($1/x^2$) linear regression.

- Determine the concentration of Upadacitinib in QC and unknown samples from the calibration curve.



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Caption: Workflow for quantitative analysis of Upadacitinib.

Protocol 2: In Vitro Metabolite Identification of Upadacitinib in Human Liver Microsomes

This protocol outlines a typical experiment to identify the metabolites of Upadacitinib using human liver microsomes (HLMs).

1. Materials and Reagents

- Upadacitinib
- **Upadacitinib-d5** (for metabolic stability assessment)
- Human Liver Microsomes (HLMs), pooled
- NADPH regenerating system (e.g., solutions A and B)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Methanol
- Control compounds (e.g., a known high-clearance and low-clearance compound)

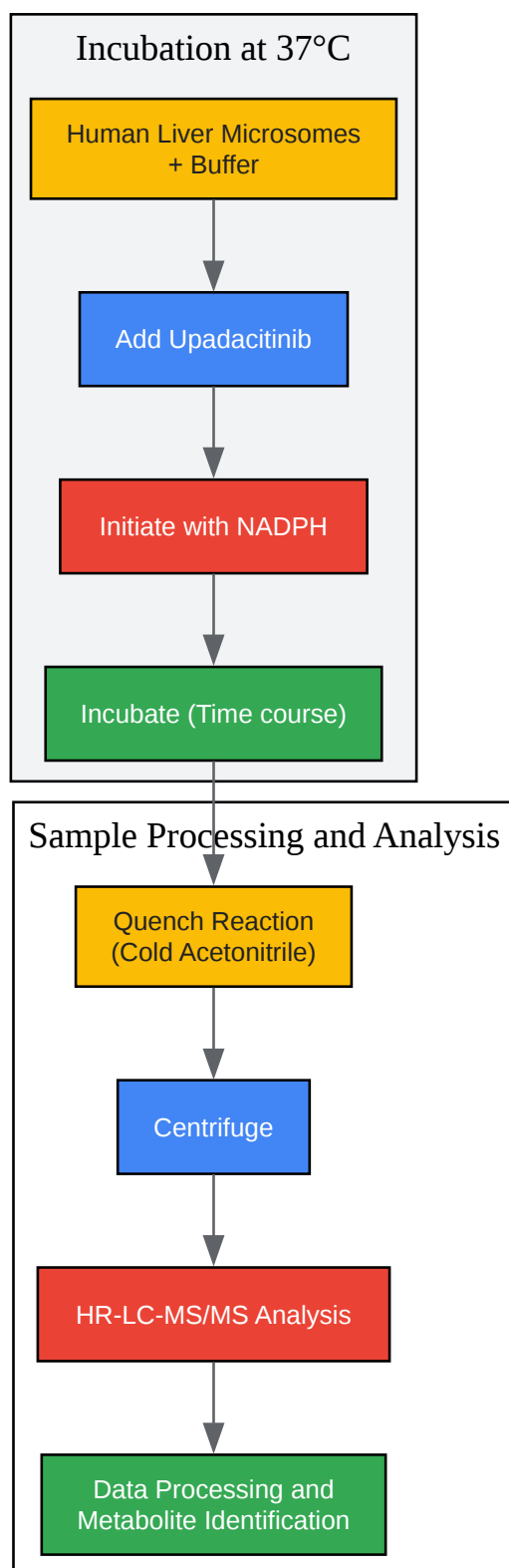
2. Incubation Procedure

- Prepare a master mix of phosphate buffer and HLMs. Pre-warm at 37°C for 5 minutes.
- Add Upadacitinib (final concentration, e.g., 1 μ M) to the master mix.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Incubate at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
- Quench the reaction by adding the aliquot to 3 volumes of cold acetonitrile containing the internal standard (**Upadacitinib-d5**). This is for the parallel metabolic stability assessment. For metabolite identification, the IS is not strictly necessary in the quenching solution but can be added to track the parent compound.

- Vortex and centrifuge to pellet the protein.
- Pool the supernatants from all time points for metabolite profiling or analyze each time point for metabolic stability.

3. Metabolite Profiling and Identification

- Analyze the pooled supernatant using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, coupled to a UPLC system.
- Acquire data in both full scan mode and data-dependent MS/MS mode.
- Process the data using metabolite identification software. The software will search for potential metabolites by comparing the chromatograms of the $t=0$ sample with the incubated samples, looking for new peaks and predicting biotransformations (e.g., oxidation, glucuronidation).
- Characterize the structure of potential metabolites by interpreting their fragmentation patterns from the MS/MS spectra and the accurate mass measurement.



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Caption: Workflow for in vitro metabolite identification.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for Upadacitinib quantification. The data is representative of what would be expected when using a deuterated internal standard like **Upadacitinib-d5**.

Table 1: Calibration Curve for Upadacitinib in Human Plasma

Concentration (ng/mL)	Accuracy (%)	Precision (CV%)
1 (LLOQ)	98.5	8.2
5	101.2	6.5
25	99.8	4.1
100	102.5	3.5
250	97.9	2.8
500 (ULOQ)	100.8	3.1
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification		

Table 2: Inter- and Intra-Assay Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-Assay (n=6)	Inter-Assay (n=18)
Accuracy (%)	Precision (CV%)		
LQC	3	103.1	7.1
MQC	75	98.6	5.3
HQC	400	101.7	4.5
QC: Quality Control; LQC: Low QC; MQC: Medium QC; HQC: High QC			

Table 3: Pharmacokinetic Parameters of Upadacitinib (Extended-Release Formulation)

Parameter	Value	Reference
Tmax (h)	2 - 4	[1]
t _{1/2} (h)	8 - 14	[1]
Protein Binding (%)	~52	[1][7]
Metabolism	CYP3A4 (major), CYP2D6 (minor)	[1][7]
Tmax: Time to maximum concentration; t _{1/2} : Elimination half-life		

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